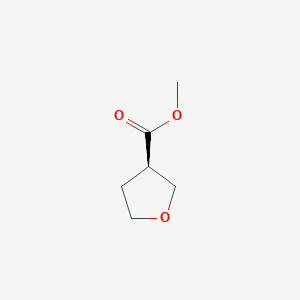

(R)-Methyl tetrahydrofuran-3-carboxylate

Description

BenchChem offers high-quality (R)-Methyl tetrahydrofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl tetrahydrofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3R)-oxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTNCRJHLZDGPO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Methyl tetrahydrofuran-3-carboxylate chemical properties

An In-depth Technical Guide to (R)-Methyl Tetrahydrofuran-3-carboxylate: Properties, Applications, and Experimental Considerations

Introduction

(R)-Methyl tetrahydrofuran-3-carboxylate is a chiral heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a wide array of natural products and biologically active molecules, contributing significantly to their structural diversity and bioactivity.[1][2][3] As a chiral building block, (R)-Methyl tetrahydrofuran-3-carboxylate provides a valuable scaffold for the stereoselective synthesis of complex molecular targets. The U.S. Food and Drug Administration (FDA) has approved numerous drugs containing the THF nucleus for treating a range of clinical diseases, underscoring the importance of this structural class in drug discovery.[4] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (R)-Methyl tetrahydrofuran-3-carboxylate, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.

Core Chemical and Physical Properties

(R)-Methyl tetrahydrofuran-3-carboxylate is the methyl ester derivative of (R)-tetrahydrofuran-3-carboxylic acid. Its key identifiers and physical characteristics are crucial for its application in experimental settings.

Chemical Identity

| Identifier | Value |

| IUPAC Name | methyl (3R)-oxolane-3-carboxylate |

| Synonyms | (R)-Methyl oxolane-3-carboxylate, Methyl (R)-tetrahydro-3-furoate |

| CAS Number | 191347-93-0 (for the (R)-enantiomer) |

| Molecular Formula | C₆H₁₀O₃[5][6][7] |

| Molecular Weight | 130.14 g/mol [6][7] |

| SMILES | COC(=O)[C@H]1CCOC1 |

Physicochemical Data

The physical properties of the racemic mixture (CAS No. 53662-85-4) are well-documented and serve as a reliable reference for the enantiomerically pure compound.

| Property | Value | Source |

| Appearance | Colorless liquid | [8] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Boiling Point | 158.8 ± 23.0 °C at 760 mmHg | [6] |

| Flash Point | 55.2 ± 17.2 °C | [6] |

| Vapor Pressure | 2.6 ± 0.3 mmHg at 25°C | [6] |

| Refractive Index | 1.441 | [6] |

| Solubility | Partially soluble in water.[8] Soluble in many organic solvents. |

Synthesis and Stereochemical Control

The synthesis of tetrahydrofuran rings is a cornerstone of modern organic chemistry, often involving the cyclization of epoxide intermediates.[1][3] For chiral molecules like (R)-Methyl tetrahydrofuran-3-carboxylate, achieving high enantiomeric purity is paramount. Synthesis strategies typically rely on either starting from a chiral precursor or employing asymmetric catalysis.

The general approach involves the formation of the tetrahydrofuran-3-carboxylic acid scaffold, followed by esterification. The parent acid can be derived from precursors like glutamic acid or through asymmetric hydrogenation or cyclization reactions.

Expert Insight: The choice of synthetic route is often dictated by the desired scale and cost. For laboratory-scale synthesis, starting from a commercially available chiral pool molecule is often preferred for its reliability in establishing the correct stereocenter. For industrial applications, asymmetric catalytic methods are increasingly favored due to their efficiency and atom economy.

Reactivity, Stability, and Handling

Chemical Stability

(R)-Methyl tetrahydrofuran-3-carboxylate is stable under normal laboratory conditions.[5] However, as an ether, it shares some of the stability concerns of its parent compound, tetrahydrofuran.

-

Peroxide Formation : Ethers like THF can form explosive peroxides upon exposure to air and light.[8] While the ester group may influence this tendency, it is prudent to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and away from light.

-

Acid/Base Sensitivity : The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the parent carboxylic acid and methanol. The ether linkage in the THF ring is generally stable but can be cleaved by strong acids.

-

Incompatible Materials : Strong oxidizing agents are incompatible and may react violently.[8][9]

Reactivity Profile

The molecule's reactivity is centered on the ester functional group, making it a versatile intermediate.

-

Hydrolysis : Cleavage of the ester to the carboxylic acid.

-

Transesterification : Exchange of the methyl group with another alcohol.

-

Amidation : Reaction with amines to form the corresponding amide. This is a common step in drug development to link the THF scaffold to other pharmacophores.[10]

-

Reduction : The ester can be reduced to the corresponding alcohol, (R)-3-(hydroxymethyl)tetrahydrofuran, using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Drug Development

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability. The defined stereochemistry of (R)-Methyl tetrahydrofuran-3-carboxylate makes it an invaluable chiral synthon for creating optically pure active pharmaceutical ingredients (APIs).

Derivatives of 3-aminotetrahydrofuran-3-carboxylic acid, which can be synthesized from this ester, have shown potential as Factor Xa inhibitors for the prevention and treatment of thrombotic diseases.[10] This highlights the direct applicability of this building block in constructing complex and pharmacologically potent molecules.[10]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The racemic mixture is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5][7]

GHS Hazard Information

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: GHS classification for the racemic mixture.[5]

Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Emergency eye wash stations and safety showers should be readily accessible.[5]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[7][9][11] It is often recommended to store under an inert gas to prevent moisture contamination and potential peroxide formation.[5]

Experimental Protocol: Base-Mediated Hydrolysis

This section provides a validated, step-by-step methodology for the hydrolysis of the ester to its corresponding carboxylic acid, a common subsequent step in a synthetic sequence.

Objective: To convert (R)-Methyl tetrahydrofuran-3-carboxylate to (R)-Tetrahydrofuran-3-carboxylic acid with high yield and purity.

Causality Behind Choices:

-

Solvent (Methanol/Water) : A co-solvent system is used. Methanol ensures miscibility of the organic ester, while water is the reactant for hydrolysis.

-

Base (Lithium Hydroxide) : LiOH is a strong base that effectively saponifies the ester. It is often preferred over NaOH or KOH in sensitive substrates due to the lower nucleophilicity of the lithium cation, which can sometimes reduce side reactions.

-

Temperature (Room Temperature) : The reaction proceeds efficiently at room temperature, avoiding potential degradation or side reactions that could occur at elevated temperatures.

-

Acidification (HCl) : After the reaction, the solution is basic. Acidification is required to protonate the carboxylate salt, precipitating the neutral carboxylic acid product.

-

Extraction (Ethyl Acetate) : Ethyl acetate is a common organic solvent for extracting moderately polar organic products from aqueous solutions. It is relatively non-toxic and easily removed under vacuum.

Step-by-Step Procedure

-

Dissolution : Dissolve (R)-Methyl tetrahydrofuran-3-carboxylate (1.0 eq) in a 3:1 mixture of methanol and water.

-

Saponification : Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (LiOH) (1.5 eq) portion-wise while stirring.

-

Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Acidification : Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify the solution to pH ~2 by slowly adding 1M hydrochloric acid (HCl).

-

Extraction : Extract the acidified aqueous layer with ethyl acetate (3x).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification : The crude product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

(R)-Methyl tetrahydrofuran-3-carboxylate is a fundamentally important chiral building block with well-defined chemical and physical properties. Its utility in organic synthesis is underscored by the prevalence of the tetrahydrofuran motif in numerous FDA-approved drugs. A thorough understanding of its reactivity, stability, and handling requirements allows researchers to leverage this versatile molecule for the efficient and stereoselective synthesis of complex targets, paving the way for new discoveries in drug development and materials science.

References

- Google Patents. (n.d.). Process for the preparation of 3-methyltetrahydrofuran.

- Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

American Chemical Society. (2024). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl tetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl furan-3-carboxylate. PubChem. Retrieved from [Link]

-

Kairav Chemofarbe Industries Ltd. (n.d.). 3-Methyl Tetrahydrofuran (3-Methyl THF). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC. Retrieved from [Link]

-

Carl ROTH. (n.d.). Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyltetrahydrofuran. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Pennakem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

-

American Chemical Society. (2024). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc [chemsrc.com]

- 7. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]

- 8. METHYLTETRAHYDROFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

(R)-Methyl tetrahydrofuran-3-carboxylate CAS number 191347-93-0

An In-Depth Technical Guide to (R)-Methyl tetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Scaffold

(R)-Methyl tetrahydrofuran-3-carboxylate, identified by its CAS number 191347-93-0, is a chiral heterocyclic compound of significant interest in modern medicinal chemistry.[1][2] It belongs to a class of molecules known as chiral building blocks—enantiomerically pure compounds that serve as foundational starting materials for the synthesis of complex, stereochemically defined molecules.[3][] The tetrahydrofuran (THF) ring is a privileged scaffold found in numerous FDA-approved pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding.[5][6][7] The specific (R)-configuration at the C3 carbon, combined with the reactive methyl ester group, makes this molecule a versatile and valuable intermediate for creating novel therapeutic agents with precise three-dimensional structures.[8]

The imperative for using single-enantiomer drugs has grown dramatically, as biological systems like enzymes and receptors are inherently chiral and interact differently with each enantiomer of a drug molecule.[][9] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.[10] Consequently, access to high-purity chiral building blocks like (R)-Methyl tetrahydrofuran-3-carboxylate is critical for accelerating drug discovery, enabling lead optimization, and ensuring the development of safer, more effective medicines.[][10][11]

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its application in synthesis. The key identifiers and properties of (R)-Methyl tetrahydrofuran-3-carboxylate are summarized below.

| Property | Value | Reference |

| CAS Number | 191347-93-0 | [1][2] |

| IUPAC Name | methyl (3R)-oxolane-3-carboxylate | [8] |

| Molecular Formula | C₆H₁₀O₃ | [1][12] |

| Molecular Weight | 130.14 g/mol | [1][13] |

| Appearance | Solid / Liquid | [2][14] |

| SMILES | COC(=O)[C@@H]1CCOC1 | [12] |

| InChI Key | HUTNCRJHLZDGPO-RXMQYKEDSA-N | [2] |

Strategic Synthesis: Accessing Enantiopure Tetrahydrofurans

The synthesis of enantiomerically pure tetrahydrofurans is a key challenge in organic chemistry. Modern strategies have moved beyond classical resolution of racemates towards more elegant and efficient asymmetric methods.[11] These include catalytic asymmetric hydrogenation, diastereoselective cyclization, and enzymatic resolutions.[11][15]

A plausible and efficient workflow for the synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate involves the asymmetric hydrogenation of a prochiral precursor, methyl furan-3-carboxylate. This process utilizes a chiral catalyst to selectively generate the desired (R)-enantiomer.

Caption: Asymmetric Hydrogenation Workflow.

Experimental Protocol: Catalytic Asymmetric Hydrogenation

This protocol describes a representative method for the synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate. The choice of a Ruthenium-BINAP catalyst is illustrative of a widely successful class of catalysts for asymmetric hydrogenations.

-

Catalyst Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), a pressure-rated reaction vessel is charged with a chiral ruthenium catalyst, such as [Ru(OAc)₂( (R)-BINAP) ], and the prochiral substrate, methyl furan-3-carboxylate.

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the sensitive organometallic catalyst. The (R)-BINAP ligand provides the chiral environment necessary to induce enantioselectivity in the hydrogenation, directing the hydrogen atoms to one face of the furan ring.

-

-

Solvent Addition: Degassed methanol is added as the solvent. The vessel is sealed.

-

Causality: Methanol is a common solvent for hydrogenations due to its ability to dissolve both the substrate and catalyst, and its polarity can influence reaction rates. Degassing removes dissolved oxygen, further protecting the catalyst.

-

-

Hydrogenation: The vessel is removed from the glovebox, connected to a hydrogen gas line, and purged several times. The reaction is then pressurized with H₂ gas (typically 50-100 atm) and stirred at a controlled temperature (e.g., 50 °C) for 12-24 hours.

-

Causality: High pressure increases the concentration of hydrogen in the solution, driving the reaction forward. The temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.

-

-

Work-up and Purification: After cooling and carefully venting the H₂ pressure, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

-

Causality: Chromatography separates the desired product from the catalyst residue and any unreacted starting material or byproducts, yielding the pure enantiomer.

-

-

Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Trustworthiness: This final analytical step is a self-validating measure. It confirms the effectiveness of the asymmetric catalysis and quantifies the purity of the final product, ensuring it meets the stringent requirements for use in pharmaceutical synthesis.

-

Applications in Drug Discovery and Development

(R)-Methyl tetrahydrofuran-3-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is strategically designed for further chemical modification.

Caption: Incorporation into a Target Molecule.

Its primary applications include:

-

Synthesis of Protease Inhibitors: The THF scaffold can mimic natural substrates, fitting into the active sites of enzymes like proteases.

-

Protein Degrader Building Blocks: This molecule has been specifically identified for its utility in constructing PROTACs (Proteolysis-Targeting Chimeras) and other molecular glues, a cutting-edge area of drug discovery.[1]

-

Scaffold for Complex Natural Products: The chiral center and functional group provide a reliable starting point for the total synthesis of complex molecules.[16]

Analytical Characterization Profile

Confirming the structure and purity of (R)-Methyl tetrahydrofuran-3-carboxylate is achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Protons adjacent to the ester and ether oxygen will be shifted downfield. The spectrum will show distinct multiplets for the five protons on the THF ring and a singlet for the methyl ester protons (~3.7 ppm).[17] |

| ¹³C NMR | A carbonyl carbon signal will be present around 170-175 ppm. Four distinct signals for the carbons of the THF ring and one for the methyl ester carbon (~52 ppm) are expected.[17] |

| IR Spectroscopy | A strong C=O stretch for the ester will be prominent around 1735 cm⁻¹. A C-O stretch for the ether will appear in the 1100-1200 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 130.14, with characteristic fragmentation patterns corresponding to the loss of -OCH₃ or other parts of the molecule. |

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet for the (R)-enantiomer is not always distinct from the racemic mixture, the general hazards associated with this class of compounds should be observed.[18]

| Hazard Category | GHS Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[18] H319: Causes serious eye irritation.[18] H335: May cause respiratory irritation.[18] |

| Storage Class | 11: Combustible Solids |

Standard Operating Procedure for Safe Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[18][19] Room temperature storage is generally acceptable.[1]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[19] Avoid generating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[20]

Conclusion

(R)-Methyl tetrahydrofuran-3-carboxylate is more than just a chemical intermediate; it is an enabling tool for the advancement of pharmaceutical research. Its defined stereochemistry, coupled with the proven biological relevance of the tetrahydrofuran core, provides chemists with a reliable and versatile building block.[3][5] By leveraging such well-defined chiral molecules, researchers can design and synthesize next-generation therapeutics with greater precision, improved efficacy, and enhanced safety profiles, ultimately accelerating the path from laboratory discovery to clinical application.[9][10]

References

- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.

- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- PubMed. Synthesis of chiral building blocks for use in drug discovery. PubMed.

- BOC Sciences. Precision Chiral Building Block Synthesis. BOC Sciences.

- CP Lab Safety. (R)

- SynQuest Laboratories, Inc. (2017, May 24).

- A2B Chem. (R)

- Sigma-Aldrich. (R)

- PubMed. (2025, August 16). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.

- Alichem. (R)

- Benchchem. (R)

- R Discovery. (2025, July 30). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.

- Fisher Scientific. (2009, May 14).

- Solventis. Tetrahydrofuran (THF)

- Sigma-Aldrich. (2025, November 6).

- ACS Publications. Diastereoselective syntheses of highly substituted methyl tetrahydrofuran-3-carboxylates by reaction of .gamma.-lactols with silylated nucleophiles. The Journal of Organic Chemistry.

- CDH Fine Chemical.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

- ResearchGate. (2025, August 9). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives.

- NIH. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.

- TCI Deutschland GmbH.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. (R)-Methyl tetrahydrofuran-3-carboxylate Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 191347-93-0 [sigmaaldrich.com]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. greenchemindustries.com [greenchemindustries.com]

- 8. benchchem.com [benchchem.com]

- 9. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 10. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 11. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (R)-Methyl tetrahydrofuran-3-carboxylate 97% | CAS: 191347-93-0 | AChemBlock [try.achemblock.com]

- 13. labsolu.ca [labsolu.ca]

- 14. Methyl Tetrahydrofuran-2-carboxylate | 37443-42-8 | TCI Deutschland GmbH [tcichemicals.com]

- 15. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ekwan.github.io [ekwan.github.io]

- 18. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

(R)-Methyl tetrahydrofuran-3-carboxylate molecular weight and formula

An In-Depth Technical Guide to (R)-Methyl Tetrahydrofuran-3-carboxylate for Advanced Research and Development

Introduction

(R)-Methyl tetrahydrofuran-3-carboxylate is a chiral heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. As a stereochemically defined building block, or synthon, its value lies in the precise three-dimensional architecture it provides for the synthesis of complex, enantiopure molecules. The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous biologically active compounds and natural products, prized for its metabolic stability and its ability to engage in hydrogen bonding. The "(R)" designation at the 3-position, combined with the versatile methyl ester functionality, makes this molecule a crucial intermediate for constructing advanced drug candidates, including protease inhibitors and anticoagulants.[1][2] This guide offers a comprehensive overview of its core properties, a logical framework for its synthesis and stereochemical control, and its applications in modern drug development.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. All quantitative data are summarized in the table below for clarity and ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [3][4][5][6] |

| Molecular Weight | 130.14 g/mol | [3][4][6][7][8] |

| CAS Number | 191347-93-0 | [1][7] |

| Racemic CAS Number | 53662-85-4 | [3][4][5][8] |

| IUPAC Name | Methyl (3R)-tetrahydrofuran-3-carboxylate | |

| Common Synonyms | (R)-Methyl oxolane-3-carboxylate; (R)-Methyl tetrahydro-3-furoate | [3][9] |

| Physical State | Colorless to Brown Liquid | [9] |

| Density | ~1.1 g/cm³ | [4] |

| Boiling Point | 158.8 ± 23.0 °C at 760 mmHg | [4] |

| Flash Point | 55.2 ± 17.2 °C | [4] |

| Storage | Sealed in a dry place, at room temperature. | [6] |

Synthesis and Stereochemical Control: The Asymmetric Advantage

The primary challenge and strategic goal in synthesizing (R)-Methyl tetrahydrofuran-3-carboxylate is the establishment of the chiral center at the C3 position with high enantiomeric purity. While early syntheses often produced racemic mixtures through methods like the simple hydrogenation of methyl furan-3-carboxylate, modern applications demand enantioselective routes that yield a high enantiomeric excess (ee).[1] This is because, in a biological system, one enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.

The causality behind choosing an asymmetric method is rooted in efficiency and purity. Asymmetric catalysis, using a small amount of a chiral catalyst to generate large quantities of an enantiopure product, is a cornerstone of modern organic synthesis.

Conceptual Protocol: Asymmetric Hydrogenation of Methyl Furan-3-carboxylate

This protocol describes a logical, field-proven workflow for achieving the desired (R)-enantiomer. The choice of a chiral phosphine ligand complexed with a transition metal (e.g., Ruthenium or Rhodium) is critical; the ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the substrate preferentially.

Step 1: Catalyst Preparation

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the metal precursor (e.g., [Ru(cod)(2-methylallyl)₂]) and the chosen chiral ligand (e.g., a derivative of BINAP) in a degassed solvent like toluene.

-

Stir the mixture at room temperature for 1-2 hours to allow for complete ligand exchange and formation of the active catalyst.

-

Rationale: The inert atmosphere is essential to prevent the oxidation and deactivation of the highly sensitive organometallic catalyst.

Step 2: Reaction Setup

-

In a high-pressure autoclave, add the substrate, methyl furan-3-carboxylate, followed by a degassed solvent such as methanol.

-

Add the prepared catalyst solution via cannula transfer.

-

Seal the autoclave and purge it several times with hydrogen gas.

-

Rationale: Methanol is a common solvent for hydrogenations. Cannula transfer under an inert atmosphere ensures the catalyst is not exposed to air.

Step 3: Hydrogenation

-

Pressurize the autoclave with hydrogen to the optimized pressure (e.g., 50-100 bar).

-

Begin stirring and heat the reaction to the target temperature (e.g., 50-80 °C).

-

Maintain the reaction for 12-24 hours, monitoring for hydrogen uptake.

-

Rationale: Pressure and temperature are key parameters that affect reaction rate and selectivity. These are typically optimized during process development.

Step 4: Work-up and Purification

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can then be purified by silica gel column chromatography to remove the catalyst and any byproducts, yielding the pure (R)-Methyl tetrahydrofuran-3-carboxylate.

-

Rationale: Chromatography separates the desired product from non-volatile catalyst residues.

Step 5: Self-Validation via Chiral HPLC

-

Dissolve a small sample of the purified product in an appropriate solvent (e.g., isopropanol/hexane mixture).

-

Inject the sample onto a chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H).

-

The two enantiomers, (R) and (S), will have different retention times, allowing for the calculation of the enantiomeric excess (ee), which validates the success of the asymmetric synthesis.

Visualization of Synthesis Workflow

Caption: Asymmetric synthesis and validation workflow.

Applications in Drug Development

The utility of (R)-Methyl tetrahydrofuran-3-carboxylate in drug development stems from its dual identity as both a rigid scaffold and a versatile chemical handle.

-

Chiral Scaffolding: The stereodefined tetrahydrofuran ring acts as a rigid scaffold. In drug design, controlling the spatial orientation of various functional groups is paramount for achieving high-affinity binding to a protein or enzyme target. By using this enantiopure building block, researchers can ensure that pendant groups are positioned correctly in 3D space, a critical factor for optimizing pharmacological activity.[1]

-

Versatile Functional Group: The methyl ester is a highly versatile functional group. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals. This allows for the straightforward incorporation of the chiral THF moiety into a larger, more complex molecular architecture.

-

Pharmacokinetic Properties: The THF ring itself is generally considered to be metabolically stable and can improve the physicochemical properties of a drug candidate, such as solubility. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Logical Progression in Drug Discovery

Caption: Role of the building block in drug discovery.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (R)-Methyl tetrahydrofuran-3-carboxylate is essential. A combination of standard analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in the ¹H NMR spectrum would include a singlet around 3.7 ppm for the methyl ester protons and a series of complex multiplets for the seven protons on the tetrahydrofuran ring.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound, which should correspond to 130.14 g/mol .[3][4][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretch of the ester group.

-

Chiral Chromatography (HPLC or GC): As mentioned in the synthesis section, this is the most critical analysis for determining the enantiomeric purity (ee) of the final product, ensuring its suitability for use in asymmetric synthesis.

References

-

Chemsrc, "Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4", Chemsrc, Available at: [Link]

-

American Elements, "Methyl tetrahydrofuran-3-carboxylate | CAS 53662-85-4", American Elements, Available at: [Link]

- Google Patents, "WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments", Google Patents, Available at

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 3. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]

- 4. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc [chemsrc.com]

- 5. americanelements.com [americanelements.com]

- 6. 53662-85-4|Methyl tetrahydrofuran-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. (R)-Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

structure of (R)-Methyl tetrahydrofuran-3-carboxylate

An In-depth Technical Guide to (R)-Methyl tetrahydrofuran-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-Methyl tetrahydrofuran-3-carboxylate is a chiral heterocyclic compound of significant interest in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its rigid, stereodefined tetrahydrofuran (THF) core makes it a valuable building block for the enantioselective synthesis of complex molecules. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, analysis, and strategic implementation in synthetic workflows. We will delve into the causality behind experimental choices, provide self-validating analytical protocols, and ground all claims in authoritative references.

Introduction: A Key Chiral Intermediate

(R)-Methyl tetrahydrofuran-3-carboxylate, with CAS Registry Number 191347-93-0, is the (R)-enantiomer of a substituted tetrahydrofuran molecule.[1][2] The core of its utility lies in its stereochemistry. The fixed (R)-configuration at the C3 carbon provides a chiral scaffold that allows for the construction of specific, enantiopure downstream products.[1] This is paramount in drug development, where often only one enantiomer of a chiral drug is biologically active and the other may be inactive or even harmful.

The tetrahydrofuran ring system itself is a common motif in a vast array of natural products and pharmaceuticals, prized for its relative stability and the synthetic handles it offers.[3] The ester functionality at the 3-position of this specific molecule provides a versatile point for chemical modification, enabling its incorporation into larger, more complex target structures. Its primary applications are as a chiral building block in the synthesis of enantiopure drugs, including advanced protease inhibitors and novel anticoagulants.[1][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its effective use in a laboratory setting. These properties dictate storage conditions, analytical methods, and purification strategies.

Chemical Structure and Stereochemistry

The molecule consists of a five-membered saturated heterocyclic ring (tetrahydrofuran) with an oxygen atom. A methyl ester group (-COOCH₃) is attached to the carbon at the 3-position. The stereochemical descriptor "(R)" indicates the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

The key identifying and physical properties of (R)-Methyl tetrahydrofuran-3-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 191347-93-0 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [1][5] |

| Molecular Weight | 130.14 g/mol | [2][5] |

| Synonyms | (R)-Methyl oxolane-3-carboxylate | [1] |

| Appearance | Liquid | [6] |

| Purity | Typically >95% | [2] |

Spectroscopic Profile

While a definitive, published spectrum for this specific compound is not available, its structure allows for the confident prediction of its key spectroscopic features. These predictions are crucial for identity confirmation in a research setting.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the 3.6-3.8 ppm range. The protons on the tetrahydrofuran ring would present as a series of complex multiplets due to spin-spin coupling, spanning the region from approximately 2.0 to 4.5 ppm. The proton at the C3 position, being attached to the chiral center, would likely appear as a multiplet.

-

¹³C NMR (Carbon NMR): The carbon spectrum would show six distinct signals. The carbonyl carbon of the ester would be the most downfield signal, typically appearing around 170-175 ppm. The methyl carbon of the ester would be found upfield, around 50-55 ppm. The four carbons of the THF ring would appear in the intermediate region (approx. 25-80 ppm), with the carbons adjacent to the ring oxygen (C2 and C5) being the most downfield of the four.

-

IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester group, expected in the region of 1730-1750 cm⁻¹. Additionally, C-O stretching bands for the ester and the ether linkage in the THF ring would be visible in the 1000-1300 cm⁻¹ region. The C-H stretching of the aliphatic ring and methyl group would appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 130. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, 31 amu) or the entire methoxycarbonyl group (-COOCH₃, 59 amu).

Synthesis and Stereochemical Control

The synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate has evolved from racemic preparations to highly efficient enantioselective routes, reflecting broader trends in asymmetric synthesis.

Overview of Synthetic Strategies

Historically, racemic methyl tetrahydrofuran-3-carboxylate was prepared via methods like the acid-catalyzed esterification of tetrahydrofuran-3-carboxylic acid.[1] However, for pharmaceutical applications, obtaining the single (R)-enantiomer is critical. Modern approaches achieve this through asymmetric catalysis. A key strategy involves the asymmetric hydrogenation of methyl furan-3-carboxylate.

The causality for using a chiral catalyst is to create a diastereomeric transition state. The catalyst, itself chiral, interacts with the prochiral substrate (methyl furan-3-carboxylate) to favor the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee). Palladium catalysts modified with chiral ligands like cinchona alkaloids have proven effective in achieving >90% ee for such transformations.[1]

Protocol: Asymmetric Hydrogenation

This protocol is a representative, conceptual methodology based on established principles of asymmetric catalysis for this class of compounds.[1]

Objective: To synthesize (R)-Methyl tetrahydrofuran-3-carboxylate with high enantiomeric excess.

Materials:

-

Methyl furan-3-carboxylate

-

Palladium-based catalyst (e.g., Pd/C)

-

Chiral modifier (e.g., a cinchona alkaloid derivative)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Anhydrous solvent (e.g., Methanol)

Procedure:

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon). This is critical to prevent contamination and potential side reactions.

-

Catalyst Slurry Formation: In a separate flask under inert atmosphere, suspend the palladium catalyst and the chiral modifier in a portion of the anhydrous solvent. Agitating this mixture allows the chiral modifier to adsorb onto the catalyst surface, which is the basis for the asymmetric induction.

-

Charging the Reactor: Transfer the catalyst slurry to the reactor. Add the remaining solvent, followed by the methyl furan-3-carboxylate substrate.

-

Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with low-pressure hydrogen gas to remove all residual inert gas before pressurizing to the final reaction pressure. This step is a critical safety measure to avoid creating an explosive mixture.

-

Reaction: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 10-50 bar). Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by tracking hydrogen uptake.

-

Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the heterogeneous palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final, enantiopure (R)-Methyl tetrahydrofuran-3-carboxylate.

Visualization: Synthetic Workflow

Caption: Workflow for the asymmetric synthesis of (R)-Methyl tetrahydrofuran-3-carboxylate.

Analytical Methodologies for Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric purity of the final product is a non-negotiable step in its application. This requires robust and validated analytical methods.

Purity Assessment

Standard techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) are used to determine the chemical purity. The goal is to quantify any residual starting material, solvent, or reaction byproducts.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a self-validating system for quantifying the enantiomeric purity of the synthesized product.[4]

Objective: To determine the ratio of the (R)- and (S)-enantiomers and calculate the enantiomeric excess (ee).

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak AD-H or similar polysaccharide-based column)

Materials:

-

Sample of synthesized (R)-Methyl tetrahydrofuran-3-carboxylate

-

Racemic (50:50 R/S) standard of Methyl tetrahydrofuran-3-carboxylate

-

HPLC-grade mobile phase solvents (e.g., Heptane/Isopropanol mixture)

Procedure:

-

Method Development (Trustworthiness Pillar): The choice of chiral column and mobile phase is critical. A screening of different solvent ratios (e.g., 98:2, 95:5, 90:10 Heptane:Isopropanol) should be performed with the racemic standard to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks. This initial step validates that the method is capable of distinguishing between the enantiomers.

-

Racemic Standard Injection: Inject the racemic standard onto the column using the optimized method. Record the retention times for the two enantiomers (e.g., tR₁ and tR₂). This confirms peak identity.

-

Sample Preparation: Prepare a dilute solution of the synthesized product in the mobile phase.

-

Sample Injection: Inject the prepared sample solution.

-

Data Analysis:

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Identify the major peak as the (R)-enantiomer and the minor peak (if any) as the (S)-enantiomer based on the retention times from the racemic standard run.

-

Calculate the enantiomeric excess using the formula: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

-

System Suitability: The protocol is self-validating because the initial run with the racemic standard proves the system's ability to separate the enantiomers. Without this step, a single peak in the sample run would be inconclusive.

Visualization: Quality Control Logic

Caption: Decision workflow for the quality control and release of the final product.

Applications in Drug Development

The structural rigidity and defined stereochemistry of (R)-Methyl tetrahydrofuran-3-carboxylate make it an exemplary chiral pool starting material.

Role as a Chiral Intermediate

In complex molecule synthesis, preserving chirality is often more efficient than creating it. This molecule serves as a "chiral pool" reagent, where its inherent stereocenter is incorporated directly into the final target molecule. This avoids the need for late-stage chiral resolutions or asymmetric steps, which can be costly and lower the overall yield. It is particularly valuable in building the core structures of drugs where a tetrahydrofuran moiety is essential for binding to a biological target, such as an enzyme's active site.[1]

Visualization: Role in a Synthetic Pathway

This diagram illustrates how the molecule can be integrated into a hypothetical synthesis of a complex drug target.

Caption: Integration of the chiral building block into a multi-step drug synthesis.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. (R)-Methyl tetrahydrofuran-3-carboxylate is classified as hazardous and requires specific precautions.

GHS Hazard Classification

| Hazard Class | GHS Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][7] |

| Skin Irritation | H315 | Causes skin irritation | [5][7] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][7] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [5][7] |

Protocol: Safe Handling and Emergency Procedures

Expertise & Experience: The following procedures are based on established best practices for handling irritants and orally toxic chemicals. The causality behind these measures is the prevention of exposure through inhalation, ingestion, or skin/eye contact.

Engineering Controls:

-

Always handle this chemical within a certified chemical fume hood to ensure good ventilation and prevent inhalation of vapors.[7]

-

Ensure an eyewash station and safety shower are immediately accessible.[8]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[9]

-

Eye Protection: Use tightly fitting safety goggles and a face shield.[9]

-

Lab Coat: A standard lab coat is required. For larger quantities, consider a chemically resistant apron or suit.[9]

Handling Procedures:

-

Avoid breathing fumes, mist, or vapors.[7]

-

Prevent contact with skin and eyes.[7]

-

Do not eat, drink, or smoke in the handling area.[7]

-

Wash hands thoroughly after handling.[7]

Emergency First Aid:

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Storage Recommendations

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Keep away from heat, sparks, and open flames.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

(R)-Methyl tetrahydrofuran-3-carboxylate stands out as a high-value chiral intermediate for the modern synthetic chemist. Its defined stereocenter and versatile ester functionality provide a reliable and efficient route to enantiopure target molecules, particularly in the pharmaceutical sector. A comprehensive understanding of its synthesis, analytical validation, and safe handling protocols, as detailed in this guide, is essential for leveraging its full potential in research and development. As the demand for stereochemically complex drugs continues to grow, the importance of such well-characterized chiral building blocks will only increase.

References

-

Methyl tetrahydrofuran-3-carboxylate Safety Data Sheet. (2017). SynQuest Laboratories, Inc.

-

(R)-Methyl tetrahydrofuran-3-carboxylate | 191347-93-0 - Benchchem. (n.d.). BenchChem.

-

Methyltetrahydrofuran Safety Data Sheet. (2009). Fisher Scientific.

-

2-Methyltetrahydrofuran Safety Data Sheet. (2025). Sigma-Aldrich.

-

(R)-Methyl tetrahydrofuran-3-carboxylate. (n.d.). CymitQuimica.

-

2-METHYL TETRAHYDROFURAN Material Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.

-

Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4. (n.d.). Chemsrc.

-

CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate. (n.d.). Synblock.

-

Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008). Google Patents.

-

Methyl furan-3-carboxylate | C6H6O3. (n.d.). PubChem.

-

A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. (2025). American Chemical Society.

-

Methyl tetrahydrofuran-3-carboxylate. (n.d.). CymitQuimica.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 5. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]

- 6. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide on the Safety and Handling of (R)-Methyl Tetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl tetrahydrofuran-3-carboxylate, a key chiral building block in modern pharmaceutical synthesis, demands a comprehensive understanding of its safe handling and management.[1][2] Its utility in the creation of enantiopure drugs, including protease inhibitors and anticoagulants, underscores the importance of stringent safety protocols to protect laboratory personnel and ensure experimental integrity.[1][2] This guide, designed for the experienced scientist, moves beyond rudimentary safety data to provide an in-depth analysis of the causality behind recommended procedures, fostering a proactive safety culture rooted in scientific principles.

Section 1: Physicochemical Properties and Hazard Identification

A foundational element of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards. While some specific experimental values for the (R)-enantiomer are not widely published, data for the racemic mixture and closely related analogs provide a strong basis for risk assessment.

1.1: Key Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀O₃ | [3][4][5] |

| Molecular Weight | 130.14 g/mol | [4][5] |

| Appearance | Liquid | [6] |

| Boiling Point | 158.8 °C at 760 mmHg | [7] |

| Density | 1.109 g/cm³ | [7] |

| Vapor Pressure | 2.6 mmHg at 25°C | [8] |

| Flash Point | 55.2 °C | [7] |

Note: Some data points are for the racemic mixture "Methyl tetrahydrofuran-3-carboxylate" and should be considered representative for the (R)-enantiomer in risk assessment.

1.2: GHS Hazard Classification and Statements

(R)-Methyl tetrahydrofuran-3-carboxylate is classified under the Globally Harmonized System (GHS) with the following primary hazards:[3][4]

Hazard Statements:

-

H302: Harmful if swallowed. This classification (Acute Toxicity 4, Oral) indicates that ingestion of relatively small quantities can cause significant health effects.[3]

-

H315: Causes skin irritation. (Skin Irritation, Category 2) Prolonged or repeated contact can lead to inflammation and irritation.[3]

-

H319: Causes serious eye irritation. (Eye Irritation, Category 2A) Direct contact can cause significant, but reversible, eye injury.[3]

-

H335: May cause respiratory irritation. (Specific Target Organ Toxicity - Single Exposure, Category 3) Inhalation of vapors or mists can irritate the respiratory tract.[3]

Section 2: Toxicology and Routes of Exposure

-

Inhalation: Vapors and mists may cause respiratory irritation, leading to symptoms such as coughing and shortness of breath.[3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Dermal (Skin) Contact: Causes skin irritation.[3] It is crucial to wear appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.

-

Eye Contact: Causes serious eye irritation.[3] Chemical splash goggles are mandatory when handling this substance.

-

Ingestion: Harmful if swallowed.[3] Ingestion can lead to significant adverse health effects. Never pipette by mouth and wash hands thoroughly after handling.

Section 3: Chemical Reactivity and Incompatibility

Understanding the chemical stability and reactivity of (R)-Methyl tetrahydrofuran-3-carboxylate is paramount for both storage and experimental design.

-

General Stability: The compound is stable under normal laboratory handling and storage conditions.[3]

-

Incompatible Materials:

-

Strong Oxidizing Agents: As with many organic esters and ethers, contact with strong oxidizing agents can lead to vigorous, exothermic reactions, potentially causing fires or explosions.[3]

-

Strong Acids and Bases: While specific data on reactions with strong acids and bases is limited in the provided search results, esters are susceptible to hydrolysis under both acidic and basic conditions. This can be an exothermic process and may release methanol and the corresponding carboxylic acid. Reactions with strong, non-nucleophilic bases could potentially lead to deprotonation at the carbon alpha to the carbonyl group, initiating other reactions.

-

Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functional group.[1] This reaction is typically controlled for synthetic purposes but can be hazardous if unintentional.

-

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[3] However, thermal decomposition, especially during a fire, will generate carbon oxides (carbon monoxide and carbon dioxide).[3]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential.

4.1: Engineering Controls

-

Chemical Fume Hood: All manipulations of (R)-Methyl tetrahydrofuran-3-carboxylate that could generate vapors or aerosols, including weighing, transferring, and dissolving, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

-

Ventilation: Ensure good general ventilation in the laboratory.[3]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[3]

4.2: Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[3] A face shield should be worn in situations with a higher risk of splashing.[3]

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is recommended.

-

Hand Protection: The choice of glove material is critical. While specific breakthrough time data for (R)-Methyl tetrahydrofuran-3-carboxylate is not available, for esters and ketones, butyl and nitrile gloves generally offer good protection.[10] Always inspect gloves for tears or pinholes before use and replace them immediately if compromised. It is advisable to consult the glove manufacturer's chemical resistance guide.

-

Respiratory Protection: In situations where a fume hood cannot be used or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

Section 5: Standard Operating Procedures for Handling

Adherence to detailed, step-by-step protocols for common laboratory manipulations is crucial for minimizing exposure and preventing accidents.

5.1: Protocol for Weighing and Transferring

-

Preparation:

-

Ensure the analytical balance is located inside a chemical fume hood or a vented balance enclosure.

-

Don all required PPE (lab coat, chemical splash goggles, and appropriate gloves).

-

Place an absorbent, plastic-backed pad on the work surface.

-

-

Weighing:

-

Use a tared, sealed container (e.g., a vial with a screw cap) to weigh the liquid.

-

Slowly and carefully transfer the desired amount of (R)-Methyl tetrahydrofuran-3-carboxylate into the container using a clean glass pipette or syringe, ensuring the tip is below the opening of the receiving vessel to minimize splashing.

-

Immediately seal the container.

-

-

Transfer:

5.2: Protocol for Dissolving

-

Solvent Selection: Choose a solvent in which (R)-Methyl tetrahydrofuran-3-carboxylate is known to be soluble. This compound is an organic ester and is expected to be soluble in common organic solvents.

-

Procedure:

-

Perform the entire procedure within a chemical fume hood.

-

Add the solvent to the reaction vessel first.

-

Slowly add the pre-weighed (R)-Methyl tetrahydrofuran-3-carboxylate to the solvent while stirring to ensure efficient mixing and to dissipate any heat of solution.

-

Keep the vessel covered as much as possible during the process to minimize the release of vapors.

-

Section 6: Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle to ensure long-term safety and environmental protection.

6.1: Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

The compound is listed as moisture-sensitive; therefore, storage under an inert gas (e.g., argon or nitrogen) is recommended to maintain its integrity.[3]

-

Store away from incompatible materials, particularly strong oxidizing agents.[3]

-

Store in a flammable liquids storage cabinet.[9]

6.2: Disposal

-

Dispose of waste (R)-Methyl tetrahydrofuran-3-carboxylate and any contaminated materials in accordance with all applicable federal, state, and local regulations.

-

Waste should be collected in a designated, properly labeled, and sealed container.

-

The recommended disposal method is through an authorized incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this chemical down the drain.

Section 7: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

7.1: First Aid Measures

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3]

7.2: Spill Response

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean up a large spill or a spill of unknown identity without proper training and equipment.

-

Ventilate: Ensure the area is well-ventilated. Close off the area to prevent the spread of vapors.

-

Control and Contain: For small spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[12]

-

Absorb: Apply absorbent material, working from the outside of the spill inward.[12]

-

Collect: Carefully scoop the absorbed material into a sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

-

Dispose: Label the waste container and dispose of it according to institutional and regulatory guidelines.

7.3: Fire Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]

-

Special Hazards: There is a risk of explosion if the container is heated under confinement.[3] Thermal decomposition produces carbon oxides.[3]

-

Protective Equipment: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[3]

References

-

Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc. (n.d.). Retrieved January 19, 2026, from [Link]

-

Volatile Liquid Handling: Techniques & Automation. (2023, October 26). Retrieved January 19, 2026, from [Link]

-

General Use SOP - Flammable and Combustable Liquids. (2024, September 11). Stanford Environmental Health & Safety. Retrieved January 19, 2026, from [Link]

-

Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Spill Response Procedures. (n.d.). Tennessee State University. Retrieved January 19, 2026, from [Link]

-

How to Neutralize Chemical Spills. (2024, December 31). Lab Manager. Retrieved January 19, 2026, from [Link]

- Neutralization process for ester materials. (n.d.). Google Patents.

-

Methyl tetrahydrofuran-3-carboxylate | CAS 53662-85-4. (n.d.). AMERICAN ELEMENTS. Retrieved January 19, 2026, from [Link]

-

Standard Operating Procedure for Weighing. (n.d.). Retrieved January 19, 2026, from [Link]

-

Standard Operating Procedure HANDLING CHEMICALS. (2023, January). Louisiana State University. Retrieved January 19, 2026, from [Link]

-

Acid Spill Neutralization & Clean-Up. (n.d.). Chemical-Supermarket.com. Retrieved January 19, 2026, from [Link]

-

SOP: Flammable Liquids. (2024, April 12). University of Pennsylvania EHRS. Retrieved January 19, 2026, from [Link]

-

Safety Data Sheet: 2-Methyltetrahydrofuran. (n.d.). Carl ROTH. Retrieved January 19, 2026, from [Link]

-

Standard Operating Procedure - PARTICULARLY HAZARDOUS SUBSTANCES. (2024, May 1). Yale Environmental Health & Safety. Retrieved January 19, 2026, from [Link]

-

Stay Safe When Weighing Hazardous Materials. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]

-

Toxic by inhalation or not? - Information search and classification of 41 substances. (n.d.). RIVM. Retrieved January 19, 2026, from [Link]

-

CHEMICAL RESISTANCE TABLE FOR GLOVES. (n.d.). Becky Aktsiaselts. Retrieved January 19, 2026, from [Link]

-

Chemical Resistance Reference Chart. (n.d.). Retrieved January 19, 2026, from [Link]

-

Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved January 19, 2026, from [Link]

-

STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly. Retrieved January 19, 2026, from [Link]

-

OSHA Glove Selection Chart. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved January 19, 2026, from [Link]

-

Tetrahydrofuran (data page). (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Hand Protection Chemical Resistance Guide. (n.d.). University of California, Berkeley Environment, Health and Safety. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdx.edu [pdx.edu]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]

- 5. Methyl tetrahydrofuran-3-carboxylate 97% | CAS: 53662-85-4 | AChemBlock [achemblock.com]

- 6. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

- 7. americanelements.com [americanelements.com]

- 8. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc [chemsrc.com]

- 9. ehs.stanford.edu [ehs.stanford.edu]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. opentrons.com [opentrons.com]

- 12. acs.org [acs.org]

Introduction: The Significance of (R)-Methyl Tetrahydrofuran-3-carboxylate as a Chiral Building Block

An In-depth Technical Guide to (R)-Methyl Tetrahydrofuran-3-carboxylate: Commercial Sourcing, Synthesis, and Application for Advanced Research

(R)-Methyl tetrahydrofuran-3-carboxylate (CAS No: 191347-93-0) is a chiral heterocyclic compound of significant interest to the pharmaceutical and materials science industries.[1] Its structure, featuring a rigid tetrahydrofuran (THF) ring with a defined stereocenter at the C3 position, makes it an invaluable building block in asymmetric synthesis.[1] The R-enantiomer, specifically, provides a unique stereochemical scaffold that is crucial for the synthesis of enantiopure drugs, including advanced protease inhibitors and novel anticoagulants.[1] Furthermore, its oxygen-rich framework allows for effective coordination with metal catalysts, enhancing its utility in complex organometallic reactions.[1] This guide provides an in-depth analysis of its commercial availability, key synthetic strategies, and critical applications for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the fundamental properties of (R)-Methyl tetrahydrofuran-3-carboxylate is essential for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions, and appropriate analytical methods.

| Property | Value | Source |

| CAS Number | 191347-93-0 | [2][3][4] |

| Molecular Formula | C₆H₁₀O₃ | [1][3] |

| Molecular Weight | 130.14 g/mol | [2][3] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥95% | [2][4] |

| Storage | Room temperature, sealed in dry conditions | [3][6] |

| Synonyms | Methyl (3R)-tetrahydrofuran-3-carboxylate, (3R)-Tetrahydro-3-furancarboxylic acid methyl ester | [4][7] |

Commercial Availability and Sourcing

(R)-Methyl tetrahydrofuran-3-carboxylate is available from a range of specialized chemical suppliers. It is crucial for researchers to source this material from reputable vendors who can provide comprehensive analytical data, particularly regarding enantiomeric purity, as this is the critical quality attribute for its intended applications. The compound is intended for professional research, manufacturing, and industrial use only, not for direct consumer or medical applications.[3][4]

| Supplier | Brand/Distributor | Typical Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | MilliporeSigma | Not specified | 100 mg |

| CymitQuimica | Apollo Scientific | 95% | 250 mg, 1 g |

| CymitQuimica | Indagoo | Not specified | Inquire for details |

| CP Lab Safety | AA Blocks | 95% | 1 g |

| Benchchem | Benchchem | Not specified | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current quotations.

Synthesis and Stereochemical Control

The primary challenge in synthesizing this molecule is not the formation of the tetrahydrofuran ring itself, but the precise control of the stereochemistry at the C3 position. While early methods produced racemic mixtures, modern asymmetric catalysis has enabled highly selective routes to the desired (R)-enantiomer.

A landmark approach involves the enantioselective hydrogenation of the prochiral precursor, methyl furan-3-carboxylate, using a chiral catalyst.[1] Palladium catalysts modified with cinchona alkaloids have proven effective in achieving high enantiomeric excess (ee).[1] The cinchona alkaloid acts as a chiral ligand, creating a chiral environment around the metal center that preferentially directs the hydrogenation to one face of the furan ring, leading to the desired (R)-enantiomer.

Caption: Asymmetric hydrogenation pathway for (R)-Methyl tetrahydrofuran-3-carboxylate.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative, self-validating workflow. The key to success is the rigorous exclusion of catalyst poisons and the precise control of reaction conditions.

-

Catalyst Preparation: In an inert atmosphere glovebox, a pressure reactor is charged with 10% Palladium on Carbon (5 mol%) and the selected Cinchona alkaloid derivative (6 mol%).

-

Solvent and Substrate Addition: Anhydrous, degassed solvent (e.g., Toluene) is added, followed by Methyl furan-3-carboxylate (1.0 eq). The reactor is sealed.

-

Hydrogenation: The reactor is purged three times with nitrogen, then three times with hydrogen gas. The system is then pressurized with hydrogen to the desired pressure (e.g., 20 bar).

-

Reaction Monitoring: The reaction is stirred vigorously at a controlled temperature (e.g., 50°C). Progress is monitored by taking aliquots (under inert atmosphere) and analyzing them by GC-MS to track the disappearance of the starting material.

-

Work-up: Upon completion, the reactor is cooled and carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is collected.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure product.

-

Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC analysis (see protocol below). An ee of >90% is typically targeted.[1]

Key Applications in Research and Development

The utility of (R)-Methyl tetrahydrofuran-3-carboxylate stems from its role as a versatile chiral synthon. The ester functional group can be readily modified, and the tetrahydrofuran ring serves as a rigid scaffold to orient substituents in a precise three-dimensional arrangement.

-

Pharmaceutical Intermediates: It is a key starting material for multi-step syntheses of complex active pharmaceutical ingredients (APIs). The stereocenter is often incorporated into the core of the final drug molecule, where it is essential for specific binding to biological targets like enzymes or receptors.[1]

-

Protein Degrader Building Blocks: In the rapidly growing field of targeted protein degradation (e.g., PROTACs), specific linkers and E3 ligase binders are required. This molecule serves as a foundational element for constructing these complex structures.[3]

-

Biodegradable Polymers: The compound can be used as a monomer in the synthesis of novel biodegradable polyesters. The chirality and functionality of the monomer unit can influence the physical properties and degradation profile of the resulting polymer.[1]

Caption: Applications of (R)-Methyl tetrahydrofuran-3-carboxylate as a core building block.

Quality Control and Analytical Methodologies

For a chiral intermediate, the most critical quality attribute is its enantiomeric purity. While standard techniques confirm structure and purity, specialized chiral methods are mandatory to validate the stereochemical integrity.

| Analytical Technique | Purpose | Typical Observations |

| Gas Chromatography (GC) | Purity Analysis | Determines the percentage of the main component versus volatile impurities.[1] |